molecular formula C20H21N3O2 B1663896 1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine CAS No. 773852-25-8

1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B1663896
M. Wt: 335.4 g/mol
InChI Key: MCVWPJZBARCDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

103D5R is a novel selective inhibitor of hif-1α, markedly decreasing hif-1α protein levels induced by hypoxia or cobaltous ions in a dose- and time-dependent manner

Scientific Research Applications

Antituberculotic Activity

Research on derivatives of 1H-imidazo[4,5-b]pyridine has shown potential in antituberculotic activity. Compounds like 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives have been synthesized and tested for their efficacy against tuberculosis (Bukowski & Janowiec, 1996).

Herbicide Analysis

These compounds also play a role in the development of efficient gas chromatographic methods for the determination of imidazolinone herbicides in various matrices such as water, soybean, and soil (Anisuzzaman et al., 2000).

Synthetic Chemistry

The synthesis of complex molecules, including 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, demonstrates the importance of these compounds in synthetic chemistry. These syntheses involve a series of ring-chain tautomerizations and rearrangements, showcasing the compound's versatility (Lis et al., 1990).

Antioxidant and Antitumor Activities

Compounds derived from cyanoacetamide and imidazo[4,5-b]pyridine have shown promising antioxidant and antitumor activities. These activities highlight the potential of these compounds in medicinal chemistry and drug development (Bialy & Gouda, 2011).

Receptor Imaging

Radio-labelled derivatives of imidazo[4,5-b]pyridine, such as [11C]L-159,884, are used in angiotensin II, AT1 receptor imaging. This application is significant in medical diagnostics and research (Hamill et al., 1996).

Benzodiazepine Receptor Affinity

Research into imidazo[1,2-a]pyridines has revealed their affinity for benzodiazepine receptors. This property could be exploited in the development of new pharmaceuticals targeting these receptors (Schmitt et al., 1997).

Antiulcer Agents

Imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents. Their synthesis and evaluation underscore the role of these compounds in the search for new treatments for gastrointestinal disorders (Starrett et al., 1989).

properties

CAS RN

773852-25-8

Product Name

1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[1-(5-methoxy-2,2-dimethylchromen-6-yl)ethyl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C20H21N3O2/c1-13(23-12-22-19-16(23)6-5-11-21-19)14-7-8-17-15(18(14)24-4)9-10-20(2,3)25-17/h5-13H,1-4H3

InChI Key

MCVWPJZBARCDLJ-UHFFFAOYSA-N

SMILES

CC(C1=C(C2=C(C=C1)OC(C=C2)(C)C)OC)N3C=NC4=C3C=CC=N4

Canonical SMILES

CC(C1=C(C2=C(C=C1)OC(C=C2)(C)C)OC)N3C=NC4=C3C=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

103D5R;  103 103 5;  103-103-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.